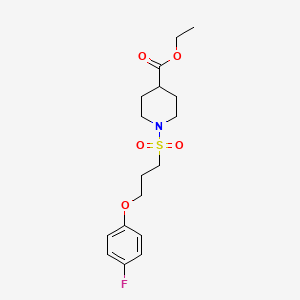

Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate

Description

Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate is a piperidine-based compound characterized by a sulfonyl group linked to a 3-(4-fluorophenoxy)propyl chain at the nitrogen position and an ethyl ester at the 4-carboxylate position of the piperidine ring.

Properties

IUPAC Name |

ethyl 1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO5S/c1-2-23-17(20)14-8-10-19(11-9-14)25(21,22)13-3-12-24-16-6-4-15(18)5-7-16/h4-7,14H,2-3,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQQBNRTHQYDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, a sulfonyl group, and a fluorophenoxy moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those with fluorinated phenyl groups. For instance, compounds similar to this compound have shown promising results in inhibiting various bacterial strains. A study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

Antiviral Activity

In vitro studies have demonstrated that piperidine derivatives can exhibit antiviral properties. For example, a related compound was tested against HIV-1 and showed moderate protection against other viruses such as CVB-2 and HSV-1 . The cytotoxic concentration (CC50) for these compounds was determined to be around 92 μM in Vero cells, indicating a favorable therapeutic index.

Table 2: Antiviral Activity of Related Compounds

| Compound | Virus | CC50 (μM) | Efficacy |

|---|---|---|---|

| 3f | CVB-2 | 92 | Moderate |

| 3g | HSV-1 | 100 | Moderate |

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may interact with key enzymes involved in bacterial cell wall synthesis.

- Disruption of Viral Entry : The compound may prevent viral entry into host cells by altering membrane dynamics or inhibiting receptor interactions.

Case Studies

A case study involving the synthesis and evaluation of piperidine derivatives demonstrated that specific substitutions on the piperidine ring significantly affected their binding affinity to dopamine (DA) and serotonin (5HT) transporters. Fluoro-substituted compounds were particularly noted for their enhanced selectivity towards the DA transporter .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural features and properties of Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate with similar compounds:

Key Comparative Analysis

Sulfonyl vs. Carbonyl Groups: The target compound’s sulfonyl group (R-SO₂-) offers stronger electron-withdrawing effects compared to the carbonyl (R-CO-) in Ethyl 1-(3-phenylpropanoyl)-piperidine-4-carboxylate . This difference influences reactivity and binding to enzymes; sulfonyl groups are common in protease inhibitors (e.g., carbonic anhydrase inhibitors in ).

Fluorophenoxy vs. Chlorine’s higher lipophilicity may enhance membrane permeability but reduce solubility.

Chain Length and Flexibility: The 3-(4-fluorophenoxy)propyl chain provides a longer, flexible linker compared to the rigid benzoyl group in . This flexibility may allow better accommodation in enzyme active sites or receptor pockets.

Hydrogen Bonding Potential: Compounds like Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate feature hydroxyl groups, enabling hydrogen bonding with biological targets. The target compound lacks such groups but compensates with the sulfonyl oxygen’s dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.